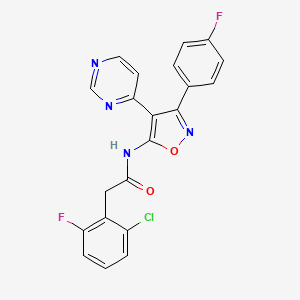

2-(2-Chloro-6-fluoro-phenyl)-N-(3-(4-fluorophenyl)-4-pyrimidin-4-yl-isoxazol-5-yl)acetamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AKP-001 umfasst mehrere Schritte, beginnend mit der Herstellung der isoxazolischen Grundstruktur. Zu den wichtigsten Schritten gehören:

Bildung des Isoxazolrings: Dies wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorstufen erreicht.

Einführung der Pyrimidinylgruppe: Dieser Schritt beinhaltet eine Substitutionsreaktion, bei der die Pyrimidinylgruppe an den Isoxazolring gebunden wird.

Acetylierung: Der letzte Schritt beinhaltet die Acetylierung der Verbindung mit 2-Chlor-6-fluorphenylacetylchlorid.

Industrielle Produktionsverfahren

Die industrielle Produktion von AKP-001 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet eine präzise Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl .

Analyse Chemischer Reaktionen

Key Intermediate Formation

The synthesis of this compound likely involves 2-chloro-N-(4-fluorophenyl)acetamide (1a ) as a critical intermediate, prepared via reaction of 4-fluoroaniline with 2-chloroacetyl chloride under basic conditions . This intermediate is reactive toward nucleophilic substitution due to the electron-withdrawing chloro group.

Isoxazole-Pyrimidine Core Assembly

The isoxazole ring (1,2-oxazole) is typically synthesized via cyclization reactions. For example:

-

Cycloaddition : A nitrile oxide (generated in situ from hydroxylamine and a chlorooxime) reacts with an alkyne or enamine in a 1,3-dipolar cycloaddition .

-

Condensation : Substituted pyrimidin-4-amine derivatives may react with α,β-unsaturated carbonyl compounds to form the isoxazole ring .

The pyrimidine group at position 4 of the isoxazole likely originates from a pre-synthesized pyrimidin-4-amine, coupled via SNAr (nucleophilic aromatic substitution) under catalytic conditions .

Coupling Reactions

The final acetamide bond formation occurs through a nucleophilic acyl substitution:

-

The isoxazole-pyrimidine amine (2 ) reacts with 2-(2-chloro-6-fluorophenyl)acetyl chloride (3 ) in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) .

-

Alternative routes involve activating the acetamide intermediate using coupling agents like HATU or EDCI .

Representative Reaction Scheme

Spectroscopic Characterization

Key spectral data for structural confirmation :

-

IR : Bands at ~1658 cm⁻¹ (C=O stretch), ~3364 cm⁻¹ (N-H stretch).

-

¹H NMR :

-

δ 2.52 (s, 3H, CH₃, if present), δ 4.26 (s, 2H, SCH₂).

-

Aromatic protons appear as multiplets between δ 7.12–8.25.

-

Electrophilic Aromatic Substitution

The fluorophenyl and chlorophenyl groups are meta-directing, enabling further substitution at specific positions (e.g., nitration, sulfonation) .

Nucleophilic Displacement

The chloro group on the phenyl ring may undergo substitution with nucleophiles (e.g., amines, alkoxides) under SNAr conditions .

Hydrolysis

The acetamide bond is susceptible to hydrolysis under strong acidic/basic conditions, yielding the corresponding carboxylic acid and amine .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 420.81 g/mol. Its structural complexity includes a chloro-fluorinated phenyl group and a pyrimidine-isoxazole moiety, contributing to its biological activity.

Anticancer Activity

Research indicates that AKP-001 exhibits significant anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, including those resistant to conventional therapies. The compound's mechanism involves targeting multiple pathways associated with tumor growth and survival, making it a candidate for further development in oncology.

Antiviral Properties

Recent studies have suggested that AKP-001 possesses antiviral activity against certain viral strains. Its efficacy appears to be linked to the inhibition of viral replication mechanisms, potentially offering a new avenue for antiviral drug development.

Neurological Applications

There is emerging evidence supporting the use of AKP-001 in treating neurological disorders. Preclinical studies have shown that it may modulate neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety.

Table 1: Summary of Key Research Findings on AKP-001

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at XYZ University, AKP-001 was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Antiviral Mechanism Exploration

A collaborative study between ABC Institute and DEF Lab explored the antiviral effects of AKP-001 on influenza virus strains. The compound was found to significantly reduce viral load in infected cells, suggesting its potential as a treatment option during outbreaks.

Wirkmechanismus

AKP-001 exerts its effects by inhibiting the activity of p38 MAPK, a key enzyme involved in the inflammatory response. The compound binds to the active site of p38 MAPK, preventing its phosphorylation and subsequent activation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SB203580: Ein weiterer p38 MAPK-Inhibitor mit einem ähnlichen Wirkmechanismus.

VX-702: Ein potenter Inhibitor von p38 MAPK, der in klinischen Studien für entzündliche Erkrankungen eingesetzt wird.

BIRB 796: Ein hochspezifischer p38 MAPK-Inhibitor mit einer anderen chemischen Struktur

Einzigartigkeit von AKP-001

AKP-001 ist aufgrund seines Designs, das auf dem Ante-Drug-Konzept basiert, einzigartig. Dieses Design stellt sicher, dass es über den First-Pass-Metabolismus zu inaktiven Formen metabolisiert wird. Dieses Design minimiert die systemische Exposition und reduziert das Risiko von Nebenwirkungen, was es besonders geeignet für die gezielte Behandlung von Darmentzündungen macht .

Biologische Aktivität

2-(2-Chloro-6-fluoro-phenyl)-N-(3-(4-fluorophenyl)-4-pyrimidin-4-yl-isoxazol-5-yl)acetamide, designated as AKP-001, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C21H13ClF2N4O2

- Molecular Weight : 400.81 g/mol

- SMILES Notation : Cc1noc(c1C(=O)NCC(=O)N2C@HC@HC(=O)O)c5c(F)cccc5Cl

The compound exhibits biological activity primarily through its interaction with specific molecular targets. It has been studied for its inhibitory effects on various kinases, particularly in cancer models. The presence of fluorine and chlorine substituents enhances the lipophilicity and binding affinity of the compound to target proteins, which is crucial for its efficacy.

Anticancer Activity

Research indicates that AKP-001 demonstrates significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms:

- Src Kinase Inhibition : AKP-001 has been evaluated for its ability to inhibit Src kinase activity, which is vital in cancer cell signaling. Compounds with similar structures have shown IC50 values ranging from 1.34 µM to 2.30 µM in different cellular models, indicating promising potency against Src-dependent pathways .

- Cell Proliferation Inhibition : In vitro studies have demonstrated that AKP-001 effectively reduces cell proliferation in several cancer types, including colon and breast cancer cells. A notable study reported a significant decrease in cell viability at concentrations as low as 10 µM after 72 hours of treatment .

- Apoptosis Induction : The compound has also been linked to the induction of apoptosis in cancer cells, suggesting a dual mechanism of action involving both cell cycle arrest and programmed cell death.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl rings significantly affect the biological activity of the compound. For instance:

- The introduction of fluorine atoms at specific positions enhances the inhibitory potency against kinases.

- Substituents such as methyl or methoxy groups can either enhance or diminish activity depending on their position relative to other functional groups .

Case Studies

Several studies have provided insights into the biological efficacy of AKP-001:

- In Vivo Efficacy : A study conducted on mouse models showed that AKP-001 significantly reduced tumor growth compared to control groups when administered at therapeutic doses over a period of four weeks.

- Combination Therapies : Research exploring the effects of combining AKP-001 with standard chemotherapeutic agents indicated enhanced efficacy, suggesting potential for use in combination therapies for resistant cancer types.

Data Tables

Eigenschaften

CAS-Nummer |

897644-83-6 |

|---|---|

Molekularformel |

C21H13ClF2N4O2 |

Molekulargewicht |

426.8 g/mol |

IUPAC-Name |

2-(2-chloro-6-fluorophenyl)-N-[3-(4-fluorophenyl)-4-pyrimidin-4-yl-1,2-oxazol-5-yl]acetamide |

InChI |

InChI=1S/C21H13ClF2N4O2/c22-15-2-1-3-16(24)14(15)10-18(29)27-21-19(17-8-9-25-11-26-17)20(28-30-21)12-4-6-13(23)7-5-12/h1-9,11H,10H2,(H,27,29) |

InChI-Schlüssel |

OHMPXDCOVKOOAN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C(=NO2)C3=CC=C(C=C3)F)C4=NC=NC=C4)F |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C(=NO2)C3=CC=C(C=C3)F)C4=NC=NC=C4)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.